1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester
Overview
Description
1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cycloaddition Chemistry
1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester and its derivatives have been utilized in various cycloaddition reactions. For instance, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were obtained by a highly regioselective 1,3-dipolar cycloaddition involving C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, showcasing its potential in creating structurally complex and diverse molecular frameworks (Molchanov & Tran, 2013).
Reduction and Hydrolysis Studies
The compound and its related structures have also been subjects in studies focused on reduction and hydrolysis. For example, substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters, obtained from reactions with nitrones, were reduced to yield corresponding bis(hydroxymethyl)cyclopropanes. Furthermore, alkaline hydrolysis of these compounds led to substituted cyclopropane-1,2-dicarboxylic acids, while preserving the integrity of the 5-oxa-6-azaspiro[2.4]heptane fragment (Molchanov & Tran, 2012).
Synthesis and Applications in Organic Chemistry
The structure has been central in the synthesis of various organic compounds. Studies have detailed its involvement in electrophilic amination of C-H-Acidic compounds, leading to the formation of diverse, complex molecules (Andreae et al., 1992). Moreover, its derivatives have been engaged in ring-opening reactions to produce alpha-substituted-beta'-hydroxy ketones, and in certain conditions, 2,2-disubstituted oxetanes, further expanding its applicability in synthetic organic chemistry (Taboada et al., 2003).
Drug Synthesis and Biological Activity Studies
Compounds related to this compound have been synthesized and assessed for their biological activities. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were synthesized and evaluated for their antimalarial activities against specific strains, showcasing the compound's potential in medicinal chemistry (Ningsanont et al., 2003).
Properties
IUPAC Name |
benzyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(13-7-12(8-13)9-16-12)15-6-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLVOLHADPETMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1C(=O)OCC3=CC=CC=C3)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732140 | |
Record name | Benzyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934664-22-9 | |
Record name | Benzyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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